molecular formula C16H26N2O4S2 B7037851 N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine

N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine

Cat. No.: B7037851
M. Wt: 374.5 g/mol
InChI Key: DXENQRMKRZCSPY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3-methylphenyl group and a 3-methylsulfonylpropylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-14-5-3-6-16(13-14)17-15-7-9-18(10-8-15)24(21,22)12-4-11-23(2,19)20/h3,5-6,13,15,17H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXENQRMKRZCSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCN(CC2)S(=O)(=O)CCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the 3-methylphenyl group and the 3-methylsulfonylpropylsulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidine: A structurally similar compound with slight variations in functional groups.

    N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)pyrrolidine: Another analog with a different ring structure.

Uniqueness

N-(3-methylphenyl)-1-(3-methylsulfonylpropylsulfonyl)piperidin-4-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

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